4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine
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Overview
Description
4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylfuran-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in various substituted pyrazoles with different functional groups.
Scientific Research Applications
4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5-amine: Lacks the furan ring, making it less complex.
4-Methyl-1H-pyrazol-5-amine: Similar structure but without the furan substitution.
3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine: Similar but with different substitution patterns.
Uniqueness
4-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-methyl-5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-5-3-4-13-8(5)7-6(2)9(10)12-11-7/h3-4H,1-2H3,(H3,10,11,12) |
InChI Key |
QNLOLWIEGGEWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=C(C(=NN2)N)C |
Origin of Product |
United States |
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